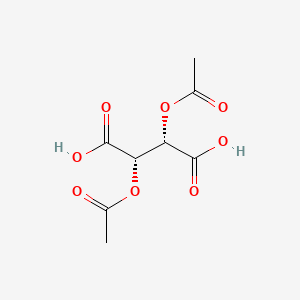

(+)-Diacetyl-D-tartaric Acid

Description

Foundational Concepts of Chirality in Organic Chemistry

Chirality is a fundamental property in organic chemistry that describes a molecule's three-dimensional geometry and its non-superimposable relationship with its mirror image. pearson.comfiveable.menumberanalytics.com This concept is often compared to the relationship between a person's left and right hands; they are mirror images but cannot be perfectly overlapped. numberanalytics.com Molecules exhibiting this property are termed "chiral," and the two mirror-image forms are called enantiomers. fiveable.me

The most common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different groups or atoms. fiveable.mesolubilityofthings.com This arrangement leads to two distinct spatial configurations that are mirror images of each other. solubilityofthings.com These enantiomers often exhibit identical physical properties in an achiral environment but can have vastly different biological activities and interactions within chiral environments, such as the human body. numberanalytics.com

The significance of chirality is underscored by the work of Louis Pasteur in the 19th century. His pioneering research on tartaric acid crystals revealed the existence of enantiomers and their differential interaction with polarized light, a phenomenon known as optical activity. wikipedia.org This discovery laid the groundwork for the field of stereochemistry, which studies the spatial arrangement of atoms in molecules and the effects of this arrangement on their chemical and physical properties. fiveable.mesolubilityofthings.com

The Role of Chiral Synthon Design in Advanced Organic Synthesis

In the realm of advanced organic synthesis, the ability to control the stereochemistry of a molecule is paramount, especially in the development of pharmaceuticals and other biologically active compounds. This is where the design and application of chiral synthons become crucial. A chiral synthon, or chiral building block, is a molecule or a part of a molecule that possesses a defined stereochemical structure and can be incorporated into a larger molecule to introduce a specific chirality. mdpi.combenthamdirect.comresearchgate.netnih.gov

The use of chiral synthons provides a strategic advantage in asymmetric synthesis, which is the synthesis of a chiral compound in an enantiomerically pure or enriched form. benthamdirect.comresearchgate.netnih.gov By starting with a readily available chiral molecule, chemists can build more complex structures with predictable stereochemistry, avoiding the often difficult and costly separation of enantiomers from a racemic mixture (a 50:50 mixture of both enantiomers). pw.edu.pl

(+)-Diacetyl-D-tartaric acid serves as an excellent example of a chiral synthon. Its well-defined (2S,3S) configuration allows it to be used as a chiral auxiliary. A chiral auxiliary is a type of chiral synthon that is temporarily attached to a prochiral substrate (a molecule that can be converted into a chiral molecule) to direct a chemical reaction to produce one enantiomer in excess over the other. After the reaction, the auxiliary can be removed and often recovered for reuse, having fulfilled its role of inducing chirality. The rigid framework and functional groups of this compound enable it to exert significant stereochemical control in a variety of synthetic transformations.

Historical Development and Contemporary Relevance of this compound in Academic Research

The history of this compound is intrinsically linked to the broader story of tartaric acid and the birth of stereochemistry. In 1832, Jean-Baptiste Biot first observed the optical activity of tartaric acid, its ability to rotate plane-polarized light. wikipedia.org This was a landmark discovery that hinted at the three-dimensional nature of molecules. wikipedia.org Later, in 1847, Louis Pasteur's meticulous work on separating the enantiomeric crystals of sodium ammonium (B1175870) tartrate provided the first definitive proof of molecular chirality. wikipedia.org His subsequent observation in 1857 that microorganisms selectively metabolize one enantiomer of tartaric acid over the other further highlighted the profound biological implications of chirality. nih.gov

The synthesis of acetylated derivatives of tartaric acid, including diacetyltartaric acid, followed these foundational discoveries. Early methods involved the reaction of tartaric acid with acetic anhydride (B1165640). orgsyn.org Over time, these synthetic methods have been refined, and a variety of O-acyl derivatives of tartaric acid have been prepared and studied. pw.edu.pl

In contemporary academic research, this compound and its derivatives continue to be highly relevant. They are utilized as chiral resolving agents to separate racemic mixtures of amines and alcohols. pw.edu.pl The principle behind this application is the formation of diastereomeric salts or esters, which have different physical properties and can therefore be separated by techniques like crystallization. pw.edu.plontosight.ai

Furthermore, this compound serves as a versatile chiral building block in the synthesis of complex, enantiomerically pure molecules. chemimpex.com Its applications extend to its use as a chiral auxiliary in various asymmetric reactions, demonstrating its enduring importance in modern organic synthesis. The ability to reliably introduce specific stereocenters into a molecule makes it an invaluable tool for chemists in academia and industry.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-diacetyloxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISEZBAYYIQFB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66749-60-8 | |

| Record name | (+)-Diacetyl-D-tartaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for + Diacetyl D Tartaric Acid and Its Anhydride

Classical and Modern Approaches to Diacetylation of D-Tartaric Acid

The diacetylation of D-tartaric acid involves the esterification of its two hydroxyl groups with acetyl moieties. This process is often coupled with the dehydration of the dicarboxylic acid to form the cyclic anhydride (B1165640), a highly reactive intermediate.

A well-established and frequently employed method for the synthesis of (+)-Diacetyl-D-tartaric anhydride involves the reaction of D-tartaric acid with an excess of acetic anhydride. orgsyn.org This reaction is typically conducted under reflux conditions. The process is generally effective, leading to the formation of the desired diacetylated anhydride.

The reaction can be quite vigorous initially, and careful temperature control is often necessary. orgsyn.org Upon completion of the reaction, the product is typically isolated by precipitation in a non-polar solvent and subsequent filtration. The yield of diacetyl-d-tartaric anhydride using this method is reported to be in the range of 71–77%. orgsyn.org

A common procedure involves heating D-tartaric acid with acetic anhydride for a short period, followed by cooling to crystallize the product. orgsyn.org The crude product can then be purified by washing with a suitable solvent to remove excess acetic anhydride and acetic acid formed as a byproduct.

| Reagent | Molar Ratio (to D-Tartaric Acid) | Conditions | Typical Yield |

| Acetic Anhydride | ~5 | Reflux, 10 minutes | 71-77% |

This interactive table summarizes the typical reaction conditions for the synthesis of (+)-Diacetyl-D-tartaric anhydride using acetic anhydride.

To enhance the rate and efficiency of the diacetylation reaction, strong acid catalysts are often employed. Concentrated sulfuric acid is a common choice for this purpose. orgsyn.org The catalyst protonates a carbonyl oxygen of acetic anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl groups of tartaric acid.

| Catalyst | Amount | Reactant | Conditions |

| Concentrated Sulfuric Acid | Catalytic | D-Tartaric Acid, Acetic Anhydride | Gentle reflux |

| Phosphoric Acid | Catalytic | D-Tartaric Acid, Acetic Anhydride | Heating |

This interactive table provides an overview of common catalytic systems used in the O-acylation of D-tartaric acid.

An alternative to the use of acetic anhydride is the application of acetyl chloride. Acid chlorides are generally more reactive than their corresponding anhydrides and can effect the diacetylation of D-tartaric acid, often leading to the formation of the anhydride as well.

In some modern synthetic strategies, a chlorinating agent, such as thionyl chloride, is used in conjunction with a carboxylic acid. This in-situ generation of the acid chloride can be an efficient one-pot method for the synthesis of diacyltartaric anhydrides. This approach can reduce the number of required equivalents of the acylating agent.

Spectroscopic Characterization of Synthetic Intermediates and Products (e.g., ¹H-NMR, ¹³C-NMR, IR)

The structural elucidation of (+)-Diacetyl-D-tartaric acid and its anhydride, as well as any synthetic intermediates, is routinely performed using a combination of spectroscopic techniques.

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for confirming the structure of the diacetylated products. For this compound, characteristic peaks are observed for the acetyl protons and the methine protons on the tartaric acid backbone. The acetyl groups typically appear as a singlet in the range of δ 2.0–2.2 ppm. The two methine protons (CH) on the tartaric acid backbone are chemically equivalent and typically appear as a singlet at a lower field.

¹³C-NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the carboxylic acid and the ester groups, the methine carbons, and the methyl carbons of the acetyl groups. Carboxylic acid and ester carbonyl carbons typically resonate in the downfield region of the spectrum.

Infrared (IR) Spectroscopy: Infrared spectroscopy is particularly useful for identifying the functional groups present in the molecule. In the IR spectrum of this compound, a broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups. A sharp, strong absorption band for the C=O stretching of the carboxylic acid is typically observed around 1700-1725 cm⁻¹, while the C=O stretching of the ester groups appears at a slightly higher wavenumber, around 1735-1750 cm⁻¹. mdpi.com

For the anhydride, the IR spectrum is characterized by two distinct C=O stretching bands in the region of 1750-1850 cm⁻¹, which is a hallmark of a cyclic anhydride. A C-O stretching band is also prominently observed.

Below are interactive tables summarizing the characteristic spectroscopic data for this compound and its anhydride.

Spectroscopic Data for this compound

| Technique | Functional Group | Characteristic Signal |

| ¹H-NMR | Acetyl Protons (CH₃) | δ ~2.0–2.2 ppm (singlet) |

| Methine Protons (CH) | δ ~5.0–5.5 ppm (singlet) | |

| ¹³C-NMR | Carboxylic Acid Carbonyl (C=O) | δ ~165-185 ppm |

| Ester Carbonyl (C=O) | δ ~160-175 ppm | |

| Methine Carbon (CH) | δ ~70-80 ppm | |

| Acetyl Methyl Carbon (CH₃) | δ ~20-30 ppm | |

| IR | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) |

| Carboxylic Acid C=O Stretch | ~1700-1725 cm⁻¹ | |

| Ester C=O Stretch | ~1735-1750 cm⁻¹ | |

| C-O Stretch | ~1000-1300 cm⁻¹ |

Spectroscopic Data for (+)-Diacetyl-D-tartaric Anhydride

| Technique | Functional Group | Characteristic Signal |

| ¹H-NMR | Acetyl Protons (CH₃) | ~2.1 ppm (singlet) |

| Methine Protons (CH) | ~5.6 ppm (singlet) | |

| ¹³C-NMR | Anhydride Carbonyl (C=O) | ~165-175 ppm |

| Ester Carbonyl (C=O) | ~160-170 ppm | |

| Methine Carbon (CH) | ~70-75 ppm | |

| Acetyl Methyl Carbon (CH₃) | ~20-25 ppm | |

| IR | Anhydride C=O Stretch | Two bands, ~1750-1850 cm⁻¹ |

| Ester C=O Stretch | ~1740-1760 cm⁻¹ | |

| C-O Stretch | ~1000-1300 cm⁻¹ |

+ Diacetyl D Tartaric Acid As a Chiral Catalyst and Auxiliary in Asymmetric Transformations

Principles of Chiral Induction and Enantioselective Catalysis

Chiral induction is the process by which a chiral entity, be it a substrate, reagent, catalyst, or solvent, influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over another. Enantioselective catalysis refers to the use of a substoichiometric amount of a chiral catalyst to produce a large amount of an enantioenriched product. The catalyst creates a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomer more than the other.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, having imparted its chirality to the product. The effectiveness of a chiral auxiliary lies in its ability to create a rigid and well-defined three-dimensional structure that biases the approach of reagents to one face of the prochiral center.

Applications in Asymmetric Organic Reactions

(+)-Diacetyl-D-tartaric acid and its anhydride (B1165640) form are versatile reagents in asymmetric organic synthesis, with their most prominent applications being in the stereoselective formation of chemical bonds and the resolution of racemic mixtures.

While specific examples detailing the use of this compound as a chiral auxiliary in stereoselective bond-forming reactions are not extensively documented in readily available literature, the principles of its application can be inferred from the broader use of tartaric acid derivatives. For instance, tartaric acid esters have been successfully employed as chiral auxiliaries in asymmetric hetero-Diels-Alder reactions. clockss.org In these reactions, the chiral tartrate moiety directs the approach of the dienophile to the diene, resulting in the formation of a cycloadduct with high enantioselectivity. One study on the hetero-Diels-Alder reaction of nitroso compounds with a cyclic dienol utilized a stoichiometric amount of a tartaric acid ester as a chiral auxiliary, achieving up to 92% enantiomeric excess (ee). clockss.org

The anhydride of this compound is also a key reagent in the synthesis of chiral β-lactams, which are important structural motifs in many antibiotics. rsc.org The stereochemistry of the resulting β-lactam can be controlled by the chirality of the starting materials, including chiral auxiliaries derived from tartaric acid.

One of the most widespread and well-established applications of this compound is in the chiral resolution of racemic mixtures, particularly of amines. This method relies on the formation of diastereomeric salts. When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure acid like this compound, a mixture of two diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Once the diastereomeric salts are separated, the pure enantiomers of the amine can be recovered by treatment with a base. This process is a cornerstone of industrial-scale production of enantiomerically pure amines, which are common building blocks for pharmaceuticals. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which can be optimized by careful selection of the solvent.

Design and Mechanism of this compound-Based Chiral Catalysts

While this compound is predominantly used as a chiral auxiliary or resolving agent, there is growing interest in incorporating it into the design of more complex chiral catalysts. The rigid backbone and well-defined stereochemistry of the tartaric acid moiety make it an attractive scaffold for the synthesis of chiral ligands for asymmetric catalysis.

For example, chiral ligands for metal-catalyzed reactions can be synthesized from this compound. These ligands can then coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of transformations, such as hydrogenation, cyclopropanation, and carbon-carbon bond-forming reactions. nih.govunl.pt The design of these ligands often involves modifying the carboxylic acid and hydroxyl groups of the tartaric acid backbone to introduce coordinating atoms like phosphorus or nitrogen.

The mechanism of chiral induction by these catalysts typically involves the formation of a transient complex between the catalyst and the substrate. The steric and electronic properties of the chiral ligand dictate the geometry of this complex, which in turn controls the facial selectivity of the reaction. The rigidity of the tartaric acid backbone helps to create a well-defined and predictable chiral pocket around the metal center.

Influence on Yield and Stereopurity in Enantiomeric Synthesis

The use of this compound as a chiral auxiliary or as a component of a chiral catalyst can have a significant impact on both the yield and the stereopurity (enantiomeric or diastereomeric excess) of a reaction. High stereopurity is the primary goal of asymmetric synthesis, and the proper choice of chiral auxiliary or catalyst is crucial to achieving this.

The yield of an asymmetric reaction can be influenced by the efficiency of the chiral induction process. A highly effective chiral auxiliary will lead to the formation of the desired stereoisomer in high preference, minimizing the formation of undesired stereoisomers and thus maximizing the theoretical yield of the target molecule.

Below is a data table illustrating the potential influence of tartaric acid derivatives on yield and stereopurity in asymmetric synthesis, based on available literature. It is important to note that specific data for this compound as a chiral auxiliary in a wide range of reactions is limited, and the table includes examples from closely related tartaric acid esters to demonstrate the principle.

| Reaction Type | Substrate | Chiral Auxiliary/Ligand Derived From | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

|---|---|---|---|---|

| Hetero-Diels-Alder | Cyclic Dienol and Nitroso Compound | Di(t-butyl) (R,R)-tartrate | 94 | 92 ee |

| Asymmetric Addition | p-Chlorobenzaldehyde and Diethylzinc (B1219324) | Tartaric acid-derived diamine | 90 | 56 ee |

Advanced Research on Derivatives and Analogs of + Diacetyl D Tartaric Acid

Synthesis and Stereochemical Aspects of Mono- and Diacyltartaric Acid Derivatives

The synthesis of derivatives of (+)-diacetyl-D-tartaric acid often begins with the formation of diacetyl-D-tartaric anhydride (B1165640). This key intermediate is typically prepared by reacting anhydrous D-tartaric acid with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid. oup.comunesp.br The reaction is vigorous and exothermic, requiring careful temperature control. oup.com The resulting anhydride is a crystalline solid that is sensitive to moisture and should be used promptly after preparation. oup.com

The stereochemistry of the final derivatives is directly inherited from the starting D-tartaric acid, which possesses two chiral centers. This inherent chirality is a crucial feature, making these derivatives valuable in asymmetric synthesis and other stereoselective applications. The acylation of tartaric acid to form mono- and diacyl derivatives can proceed through various methods, including the use of acid chlorides or anhydrides. The controlled hydrolysis of diacyltartaric anhydrides can also yield monoacyltartaric acids. The specific reaction conditions and reagents determine the final product, allowing for the synthesis of a range of mono- and diacyltartaric acid derivatives with retained stereochemical integrity.

Table 1: Synthesis of Diacetyl-D-tartaric Anhydride

| Reactants | Catalyst | Yield | Melting Point | Specific Rotation [α]D20 |

|---|

Functionalized Esters: Diacetyl Tartaric Acid Esters of Mono- and Diglycerides (DATEM)

One of the most commercially significant derivatives of this compound is the class of compounds known as Diacetyl Tartaric Acid Esters of Mono- and Diglycerides (DATEM). dntb.gov.ua These are mixed esters of glycerin where one or more hydroxyl groups are esterified by diacetyl tartaric acid and fatty acids. dntb.gov.ua DATEM is widely used in the food industry, particularly in baking, as an emulsifier and dough conditioner. dntb.gov.uaresearchgate.net

The synthesis of DATEM is typically achieved through the reaction of diacetyl tartaric anhydride with mono- and diglycerides derived from edible fats and oils. dntb.gov.ua This esterification can be carried out by melting the mono- and diglycerides and then dissolving the solid diacetylated tartaric acid anhydride into the liquid phase, often in an inert atmosphere and at elevated temperatures (e.g., 60-120°C). jst.go.jp Alkaline catalysts may be used to facilitate the reaction. jst.go.jp Another approach involves reacting molten diacetylated tartaric acid anhydride with molten partial glycerides at higher temperatures (135-175°C). jst.go.jp The reaction can also be initiated by forming a mixture of diacetyl tartaric acid and its anhydride through the reaction of acetic anhydride and tartaric acid, which then reacts with the glycerides. researchgate.net

As esters of a polyvalent alcohol (glycerol), DATEM molecules are susceptible to structural rearrangements. researchgate.net These rearrangements can involve the migration of acyl groups, leading to a complex mixture of components in the final product.

The structure of DATEM is not static, and the acyclic acyl groups can undergo both inter- and intramolecular migration. researchgate.net This phenomenon is characteristic of polyvalent alcohol esters. researchgate.net Intramolecular migration involves the transfer of an acyl group to a different hydroxyl position within the same glycerol (B35011) molecule. Intermolecular migration, on the other hand, involves the exchange of acyl groups between different glycerol ester molecules. These migration reactions can result in the presence of small amounts of free glycerol, free fatty acids, free tartaric acid, and free acetic acid in the final DATEM product. researchgate.net The extent of these migrations can be influenced by factors such as temperature, catalysts, and the presence of moisture.

Exploration of N-Substituted Tartrimides and Related Heterocycles

The reaction of diacyltartaric acids or their anhydrides with primary amines opens a pathway to the synthesis of N-substituted tartrimides, a class of heterocyclic compounds. researchgate.net The synthesis can sometimes yield unexpected products; for instance, the reaction of dibenzoyltartaric acid with benzylamine (B48309) can lead to the formation of O-monobenzoyl-N-benzyltartrimide due to an unexpected hydrolysis of one of the acyl groups. researchgate.net

These tartrimide derivatives are valuable chiral synthons. For example, they can be converted into enantiomerically pure vicinal difluoro-, diamino-, or dihydroxypyrrolidines. These resulting pyrrolidine (B122466) derivatives have been utilized as chiral ligands in asymmetric synthesis, such as in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes. The ability to introduce a wide variety of substituents on the nitrogen atom allows for the fine-tuning of the properties of these heterocyclic compounds for specific applications.

Coordination Chemistry: this compound as a Chiral Ligand in Organometallic Complexes (e.g., Molybdenocene Derivatives)

The carboxylate groups of this compound make it an excellent candidate for use as a chiral ligand in coordination chemistry. The stereochemically defined backbone of the tartaric acid moiety can induce chirality in the resulting organometallic complexes, which can then be used as catalysts in asymmetric synthesis.

Research has demonstrated the synthesis of molybdenocene derivatives incorporating chiral carboxylato ligands, including O,O'-diacetyltartaric acid. oup.com These complexes are prepared by reacting dihydridomolybdenocene (Cp2MoH2) with the chiral carboxylic acid. oup.com The resulting molybdenocene derivatives, such as those of the type Cp2Mo(OCOR)2 and [Cp2Mo(OCOR)]+RCO2− (where RCO2H is the chiral carboxylic acid), have been characterized spectroscopically. oup.com The enantioselectivity of these chiral molybdenocene hydridocarboxylato derivatives has been explored in the reduction of prochiral ketones. oup.com This work highlights the potential of this compound to serve as a chiral auxiliary in the design of enantioselective organometallic catalysts.

Development of Novel Biologically Relevant Derivatives

Tartaric acid and its derivatives have been extensively used as chiral precursors in the synthesis of a wide array of biologically active molecules. The inherent stereochemistry of tartaric acid provides a straightforward way to introduce two stereocenters into a target molecule. This strategy has been employed in the synthesis of natural products and other bioactive compounds.

For example, tartaric acid has served as a starting material for the synthesis of cytotoxic polyacetylenes, which have potential antitumor activity. It has also been utilized in the synthesis of cyclopentanoid natural products, such as the fragrance components (–)-methyl jasmonate and (+)-methyl epijasmonate. Furthermore, tartaric acid derivatives are key intermediates in the synthesis of complex heterocyclic systems, including the tetracyclic core of Erythrina alkaloids. More recently, tartaric acid has been used as a catalyst in green chemistry protocols for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of heterocyclic compounds with a broad spectrum of medicinal properties, including antibacterial and anticancer activities.

Table 2: Examples of Biologically Relevant Derivatives from Tartaric Acid

| Derivative Class | Example Compound/Target | Biological Relevance/Application |

|---|---|---|

| Polyacetylenes | PQ-8 | Cytotoxic, potential antitumor activity |

| Cyclopentanoids | (–)-Methyl jasmonate | Fragrance component |

| Alkaloids | Erythrina alkaloids | Diverse pharmacological activities |

Advanced Analytical Methodologies and Spectroscopic Probes Utilizing + Diacetyl D Tartaric Acid

Role as a Chiral Derivatizing Agent in Chromatographic Enantiomeric Analysis

The anhydride (B1165640) of (+)-diacetyl-D-tartaric acid, known as (+)-diacetyl-D-tartaric anhydride (DATAN), is a widely used chiral derivatizing agent (CDA). It readily reacts with nucleophilic functional groups, such as amines and alcohols, in racemic analytes. This reaction converts the enantiomeric pair into a pair of diastereomers. These newly formed diastereomers have different physical and chemical properties, including different affinities for chromatographic stationary phases, allowing for their separation on conventional, achiral columns.

The derivatization of enantiomers with (+)-diacetyl-D-tartaric anhydride introduces a chromophore that facilitates detection using UV/Vis spectroscopy. Following the formation of diastereomers, reversed-phase HPLC on achiral columns, such as C18, can effectively separate them. The differential interaction of the diastereomers with the stationary phase leads to different retention times, allowing for their individual quantification.

The fundamental principle involves the reaction of a racemic analyte, such as a primary or secondary amine or an alcohol, with DATAN. This creates two diastereomeric amides or esters. Because these diastereomers have different three-dimensional structures, they exhibit different hydrophobic interactions with the C18 stationary phase, resulting in chromatographic separation. Although many modern methods utilize mass spectrometry for detection due to its higher sensitivity and specificity, the diacetyltartrate derivatives possess carbonyl groups that absorb in the UV range, making UV/Vis detection a viable and more accessible alternative for quantification. This approach is particularly effective for resolving chiral amines, amino alcohols, and other compounds that lack a native chromophore.

The coupling of high-resolution chromatographic techniques with advanced mass spectrometry has significantly enhanced the utility of (+)-diacetyl-D-tartaric anhydride in chiral analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems provide faster separations and higher resolution compared to traditional HPLC. When paired with detectors like Quadrupole Time-of-Flight (Q-TOF) or Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI), these methods offer exceptional sensitivity and selectivity.

A notable application is the enantioselective analysis of the antiepileptic drug vigabatrin (B1682217). jocpr.com In one method, vigabatrin enantiomers were derivatized with diacetyl-L-tartaric anhydride (the enantiomer of the D-form) and analyzed by UHPLC-Q-TOF-MS. jocpr.com The resulting diastereomers were effectively separated on a standard C18 column. jocpr.com The conditions for this derivatization and analysis were optimized, providing a robust method for quantifying the individual enantiomers in biological samples like mouse serum. jocpr.com Similarly, UPLC-ESI-MS/MS has been employed for the analysis of D- and L-2-hydroxyglutarate (2-HG) in urine after derivatization with DATAN, achieving excellent separation and sensitivity. nih.gov

Interactive Table: Analytical Parameters for Enantioseparation using Diacetyl-Tartaric Anhydride Derivatization

| Analyte | Derivatizing Agent | Technique | Column | Key Optimized Parameters | Reference |

|---|---|---|---|---|---|

| Vigabatrin | Diacetyl-L-tartaric anhydride | UHPLC-Q-TOF-MS | Agilent ZORBAX Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) | Derivatization: 44 °C for 30 min | jocpr.com |

| D- and L-2-hydroxyglutarate | Diacetyl-L-tartaric anhydride (DATAN) | UPLC-ESI-MS/MS | Achiral C18 | Total runtime of 5 min | nih.gov |

| Hydroxy/Amine Metabolites | Diacetyl-tartaric anhydride (DATAN) | LC-HR-MS/MS | Not specified | Simultaneous derivatization and resolution in a single run | nih.gov |

Untargeted Chiral Metabolomics Employing Diacetyl-Tartaric Anhydride (DATAN)

Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample. Chiral metabolomics extends this by seeking to resolve and quantify enantiomers, which can have vastly different biological roles. DATAN has emerged as a powerful tool in this field, enabling broad screening of chiral metabolites. nih.gov

A key challenge in metabolomics is the chemical complexity of biological samples such as plasma, urine, or cell extracts. DATAN is effective in these matrices because it reacts broadly with primary and secondary amines as well as hydroxyl groups, which are present in numerous metabolite classes like amino acids, hydroxy acids, and sugars. nih.govcmst.eu The derivatization is typically performed in an aprotic solvent after sample extraction to form stable diastereomeric esters or amides. cmst.eu For instance, a strategy for the untargeted chiral metabolomics of metabolites containing hydroxy or amine groups involves a single derivatization step with DATAN, followed by a single analytical run using LC-High Resolution Tandem Mass Spectrometry (LC-HR-MS/MS). nih.gov This approach allows for the simultaneous conversion of numerous chiral metabolites into diastereomer pairs, which can then be resolved chromatographically. nih.gov

Once derivatized, the diastereomers of different metabolites are separated on a reversed-phase column and detected by high-resolution mass spectrometry. The predictable nature of the derivatization reaction and the distinct chromatographic behavior of the resulting diastereomers allow for confident enantiomer discrimination. nih.gov The elution order of the D- and L-enantiomer derivatives is often consistent within a class of compounds, aiding in their identification. nih.gov

Mass spectrometry provides the data for relative quantification by comparing the peak areas of the two separated diastereomers for each metabolite. This strategy has been successfully applied to profile chiral metabolites in various biological systems, revealing enantiomeric imbalances that may be associated with pathological states. cmst.eu The high responsiveness of the DATAN derivatives in electrospray ionization mass spectrometry (ESI-MS) and their characteristic fragmentation patterns further enhance the sensitivity and reliability of detection and quantification. cmst.eu

Spectroscopic Investigations of Optical Activity and Stereochemical Conformation (e.g., Magnetic Resonance)

The chiroptical properties and analytical utility of this compound are intrinsically linked to its three-dimensional structure. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating its preferred stereochemical conformation in solution.

Studies on tartaric acid and its derivatives, including esters, have shown a strong preference for an extended, zig-zag conformation of the carbon backbone. cmst.eu In this arrangement, the two carboxyl or ester groups are in a trans (anti-periplanar) orientation relative to each other. This conformation is favored as it minimizes steric hindrance and allows for stabilizing intramolecular interactions.

NMR spectroscopy, through the analysis of vicinal proton-proton (³JHH) and carbon-proton (³JCH) coupling constants, provides detailed insight into the dihedral angles along the central C2-C3 bond. researchgate.net For this compound and related esters, the observed coupling constants are consistent with the predominance of the trans rotamer in solution. cmst.eu Computational studies and other spectroscopic techniques, such as Circular Dichroism (CD) and Raman Optical Activity (ROA), have corroborated these NMR findings, confirming that the extended conformation is the most stable and prevalent form. cmst.euresearchgate.net This well-defined conformational preference is crucial for its effectiveness as a chiral derivatizing agent, as it provides a rigid and predictable framework for inducing chromatographic differences between the resulting diastereomers.

Method Validation and Quantitative Analysis Parameters

The validation of analytical methods is a critical requirement for ensuring the quality and reliability of results in the quantitative analysis of chemical compounds, including this compound and its derivatives. Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose. The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH), and typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govwjarr.com

Research involving tartaric acid and its derivatives demonstrates the application of these validation principles, often utilizing techniques like High-Performance Liquid Chromatography (RP-HPLC). ajpaonline.comijnrd.org For instance, validated HPLC methods are crucial for the chiral separation of racemic compounds, where derivatives of tartaric acid are often employed as chiral resolving agents. rsc.org Similarly, methods have been validated for quantifying tartaric acid in various matrices, with parameters established to ensure reliable measurements. ajpaonline.comresearchgate.net

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com In the context of this compound, a specific method would be able to distinguish it from other related substances, including its enantiomer, (–)-Diacetyl-L-tartaric acid, or other organic acids. For example, in the analysis of tartaric acid in effervescent granules, the specificity of an RP-HPLC method was confirmed by demonstrating that there was no interference from blank solutions or placebo at the retention time of the tartaric acid peak. ijnrd.org The relative standard deviation (RSD) for specificity was found to be 0.044%, well within acceptance criteria. ajpaonline.com

Linearity and Range

Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com

In studies involving tartaric acid and its derivatives, linearity is typically evaluated by analyzing a series of standards across a range of concentrations. The data is then used to construct a calibration curve, and the correlation coefficient (R²) is calculated. A value of R² greater than or equal to 0.999 is generally considered evidence of a strong linear relationship. ajpaonline.comnih.gov

For example, a validated RP-HPLC method for tartaric acid demonstrated linearity over a concentration range of 80 to 120 µg/mL. ajpaonline.com In another study, a method using a derivative, diacetyl-l-tartaric anhydride, for the analysis of vigabatrin enantiomers was linear over the range of 0.25–100.0 mg L⁻¹ with a correlation coefficient (R²) of ≥ 0.9987 for both enantiomers. nih.govresearchgate.net

| Analyte/Method Context | Technique | Linearity Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Tartaric Acid | RP-HPLC | 80 - 120 µg/mL | ≥ 0.999 | ajpaonline.com |

| Vigabatrin enantiomers (using Diacetyl-l-tartaric anhydride derivatization) | UHPLC-Q-TOF-MS | 0.25 - 100.0 mg L⁻¹ | ≥ 0.9987 | nih.gov |

| Diacetyl in liquor | HPLC-UV | 0.05 - 5 mg/L | > 0.999 | nih.gov |

Accuracy and Precision

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a sample matrix with a known concentration of the analyte. wjarr.com Recoveries for tartaric acid in effervescent granules were found to be between 100.83% and 101.54%, indicating high accuracy of the developed method. ijnrd.org

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations due to different days, analysts, or equipment. wjarr.com

For a validated HPLC method for diacetyl, the intraday RSD was 2.5%, and the inter-day value was 4.1%, both of which are considered acceptable precision. nih.govnih.gov An analytical method for tartaric acid reported that the RSD for repeatability and intermediate precision should not exceed 2.0%. ajpaonline.com

| Analyte/Method Context | Parameter | Result | Acceptance Criteria | Reference |

|---|---|---|---|---|

| Diacetyl in liquor | Intra-day Precision (RSD) | 2.5% | < 8% for 1 mg/L concentration | nih.gov |

| Inter-day Precision (RSD) | 4.1% | |||

| Tartaric Acid | Precision (RSD) | < 2.0% | RSD ≤ 2.0% | ajpaonline.comijnrd.org |

| Accuracy (% Recovery) | 100.83% - 101.54% | 98% - 102% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com These values are crucial for impurity testing and trace analysis. The LOQ is often the lower limit of the linear range for impurity tests. demarcheiso17025.com

The determination of LOD and LOQ is commonly based on the signal-to-noise ratio (S/N), where an S/N ratio of 3:1 is typical for the LOD and 10:1 for the LOQ. nih.gov For an HPLC method for diacetyl analysis, the LOQ was established at 0.039 mg/L. nih.govnih.gov

Theoretical and Mechanistic Studies of + Diacetyl D Tartaric Acid and Its Reactivity

Computational Chemistry and Molecular Dynamics Simulations of Chiral Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the non-covalent interactions that govern chiral recognition. These methods allow scientists to model the dynamic behavior of molecules at an atomic level, providing a detailed picture of how (+)-diacetyl-D-tartaric acid interacts with other chiral species.

MD simulations can model the processes involved in chiral chromatography, where a chiral stationary phase is used to separate enantiomers. researchgate.net By simulating the movement and interactions of solute molecules with the stationary phase, researchers can understand the molecular basis of separation. researchgate.net These simulations can reveal the preferred binding orientations and calculate the interaction energies between the chiral selector and the individual enantiomers of a racemate. Key factors influencing chiral recognition, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, can be dissected and quantified. For instance, studies have shown that electrostatic interactions can significantly augment chiral discrimination. researchgate.net

These computational approaches are also used to explore the influence of environmental factors on chiral interactions. The effect of solvent polarity and temperature on the stability of diastereomeric complexes can be simulated, providing insights that are valuable for optimizing separation conditions in techniques like high-performance liquid chromatography (HPLC). researchgate.net

Table 1: Parameters and Findings in a Typical Molecular Dynamics (MD) Simulation of Chiral Interaction

| Parameter | Description | Typical Findings |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. Examples include AMBER, CHARMM, and GROMOS. | The choice of force field can influence the accuracy of calculated interaction energies and conformational preferences. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit models representing the solvent environment. | Explicit solvent models provide a more realistic representation of solvent-solute interactions, which can be critical for accurate predictions of binding affinity. nih.gov |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulation times are required to sample a wider range of molecular conformations and ensure the system has reached equilibrium. |

| Interaction Energy | The calculated energy of binding between the chiral selector and the analyte. | Differences in interaction energy between the two enantiomers correlate with the degree of chiral recognition and separation efficiency. researchgate.net |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides detailed information on the specific intermolecular contacts (e.g., hydrogen bonds) that stabilize the diastereomeric complexes. |

Reaction Pathway Elucidation and Transition State Analysis in Catalyzed Processes

Understanding the precise mechanism by which a catalyst operates is fundamental to improving its efficiency and selectivity. For reactions involving this compound or its derivatives, computational methods are employed to map out the entire reaction pathway and analyze the high-energy transition states that control the reaction rate and stereochemical outcome.

Reaction pathway elucidation involves identifying all relevant intermediates and transition states that connect the reactants to the products. The reactivity of related compounds, such as diacetyl-tartaric anhydride (B1165640), provides a model for these studies. The anhydride form is susceptible to nucleophilic attack at the carbonyl carbons, leading to a ring-opening reaction. This initial step is often followed by subsequent transformations, such as intramolecular cyclization.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to determine the geometric structures and energies of each species along the reaction coordinate. This allows for the construction of a detailed energy profile of the reaction.

Transition state analysis focuses on the highest point on the energy profile between two intermediates. According to transition state theory, the structure and energy of this transient species dictate the kinetics of the reaction. researchgate.net Computational tools can precisely characterize the transition state, including bond lengths, angles, and charge distribution. researchgate.net This information is invaluable for understanding how the chiral catalyst steers the reaction towards the desired stereoisomer. By comparing the energies of the diastereomeric transition states leading to the different stereoisomeric products, the origins of stereoselectivity can be quantified.

Table 2: Stages of Reaction Pathway Elucidation for a Catalyzed Reaction

| Stage | Description | Computational Method | Information Obtained |

|---|---|---|---|

| Reactant Complex | Modeling the initial non-covalent association of the reactants and the catalyst. | Molecular Mechanics (MM) or DFT | Initial binding geometry and energy. |

| Transition State Search | Locating the highest energy point along the reaction coordinate for a specific elementary step. | DFT with transition state search algorithms (e.g., QST2/3, Berny). | Geometry, energy, and vibrational frequencies of the transition state. researchgate.net |

| Intermediate(s) | Characterizing any stable species formed during the reaction. | DFT geometry optimization. | Structure and relative stability of intermediates. |

| Product Complex | Modeling the final complex before the product is released from the catalyst. | DFT geometry optimization. | Geometry and energy of the product-catalyst complex. |

Understanding the Origins of Enantioselectivity and Diastereoselectivity

The primary utility of chiral compounds like this compound in synthesis stems from their ability to induce enantioselectivity and diastereoselectivity. Theoretical studies provide a molecular-level explanation for how this stereochemical control is achieved.

The origins of stereoselectivity lie in the energetic differences between diastereomeric transition states. When this compound is used as a chiral auxiliary or catalyst, it forms transient complexes with the reactants. The interaction with the prochiral substrate creates two possible diastereomeric pathways, one leading to the R-enantiomer and the other to the S-enantiomer of the product. Because these pathways are diastereomeric, their transition states have different energies. The reaction proceeds faster through the lower-energy transition state, resulting in an excess of one enantiomer.

Computational chemistry is essential for identifying the specific interactions responsible for this energy difference. DFT calculations can be used to model the diastereomeric transition states and analyze their structures. figshare.com The analysis often reveals subtle differences in non-covalent interactions, such as steric hindrance, hydrogen bonds, or stabilizing electronic interactions like cation-π interactions. figshare.com For example, a specific stabilizing interaction might be present in the transition state leading to the major enantiomer but absent or replaced by a destabilizing steric clash in the transition state leading to the minor enantiomer.

By quantifying these energy differences (ΔΔG‡), the enantiomeric excess (ee) of a reaction can be predicted, providing a direct link between theoretical calculations and experimental observations. These insights not only explain observed selectivity but also guide the rational design of more effective chiral catalysts and auxiliaries.

Table 3: Computational Analysis of Diastereomeric Transition States

| Feature | Transition State A (Lower Energy) | Transition State B (Higher Energy) | Origin of Selectivity |

|---|---|---|---|

| Relative Energy (ΔG‡) | 0.0 kcal/mol (Reference) | +2.5 kcal/mol | The energy difference (ΔΔG‡) of 2.5 kcal/mol leads to the preferential formation of the product from Transition State A. |

| Key Stabilizing Interaction | Favorable hydrogen bond (1.8 Å) between the catalyst's hydroxyl group and the substrate's carbonyl. | Distorted or absent hydrogen bond (2.5 Å). | Stronger non-covalent bonding stabilizes one transition state over the other. |

| Steric Interactions | Minimal steric repulsion between the catalyst's acetyl group and the substrate's bulky substituent. | Significant steric clash, forcing a higher-energy conformation. | Unfavorable steric interactions raise the energy of the transition state. |

| Predicted Enantiomeric Excess (ee) | 98.5% | 1.5% | The enantiomeric ratio is determined by the Boltzmann distribution based on the calculated energy difference between the transition states. |

Applications in the Stereoselective Synthesis of Bioactive Compounds

Chiral Pool Approach in Natural Product Synthesis

The "chiral pool" is a collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, which serve as starting materials for the synthesis of complex chiral molecules. nih.govescholarship.org Tartaric acid is a cornerstone of this approach, offering a readily available and cost-effective chiron (a chiral synthon) that allows chemists to set two stereocenters unambiguously in a target molecule. nih.gov This strategy is paramount for the synthesis of natural products that are often isolated in only minute quantities, making their synthesis essential for further biological study. nih.gov

(+)-Diacetyl-D-tartaric acid and its derivatives serve as versatile chiral building blocks, providing a rigid framework with defined stereochemistry. This allows for the stereocontrolled synthesis of complex targets by leveraging the inherent chirality of the starting material. youtube.com For instance, tartaric acid has been employed as a chiral precursor in the synthesis of cytotoxic polyacetylene compounds, where it was instrumental in elucidating the absolute stereochemistry of the final natural products. nih.gov The ability to transform the functional groups of tartaric acid—two carboxylic acids and two secondary alcohols—provides a multitude of pathways for elaboration into more complex structures. youtube.com

Synthesis of Enantiopure Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The demand for enantiopure pharmaceuticals is a significant driver in the global pharmaceutical market, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect while the other may be inactive or even harmful. patsnap.com Tartaric acid and its derivatives are fundamental tools in this arena, widely used as resolving agents to separate racemic mixtures. patsnap.com This is typically achieved through the formation of diastereomeric salts, where the different physical properties of the salts allow for their separation by methods like fractional crystallization. patsnap.com

Beyond resolution, tartaric acid-derived ligands are employed in asymmetric catalysis, achieving high enantiomeric excesses (over 95%) in critical synthetic transformations. patsnap.com Pharmaceutical companies have developed cost-effective, tartaric acid-based resolution techniques and synthetic methodologies that significantly improve the economic viability of producing single-enantiomer drugs. patsnap.com

A prominent example of the application of tartaric acid derivatives is in the production of the beta-blocker Timolol, used to treat glaucoma. The therapeutically active form is the (S)-enantiomer. A key step in its industrial synthesis involves the resolution of a racemic mixture of Timolol (R,S-timolol). google.com This is accomplished by reacting the R,S-timolol base with a di-acyl-tartaric acid anhydride (B1165640), such as diacetyl-L-tartaric anhydride, in an inert organic solvent. google.com

This reaction yields a mixture of diastereomeric O-monoesters. google.com Due to their different stereochemical structures and solubility properties, these diastereomers can be separated. Specifically, the S-timolol-diacetyl-L-tartaric acid-O-monoester can be selectively crystallized from a water-methanol mixture at a controlled pH. google.com This process allows for the isolation of the desired S-enantiomer with high optical purity (greater than 97%) and in good yield (approximately 75%). google.com Subsequent hydrolysis of the separated ester yields the enantiomerically pure (S)-Timolol.

Tartaric acid is a key starting material in the stereoselective synthesis of (-)-Deacetylanisomycin, an antibiotic with strong antifungal activity. nih.govresearchgate.net A concise and stereocontrolled synthesis has been achieved using a protected trihydroxynitrile derived from tartaric acid. researchgate.netresearchgate.net The synthesis involves a reductive alkylation of this nitrile, which leads to an aminotriol intermediate. nih.govresearchgate.net This intermediate is then selectively O-mesylated at the primary hydroxyl group, followed by in-situ cyclization to form the target pyrrolidine (B122466) ring structure of deacetylanisomycin. researchgate.net This route demonstrates the utility of tartaric acid as a chiral building block to construct the core of a complex bioactive molecule efficiently. researchgate.net

Research on Antimicrobial Activity of this compound Derivatives

In response to the growing problem of multidrug-resistant pathogens, researchers have targeted the derivatization of natural compounds like tartaric acid to develop new classes of antimicrobial agents. emu.eeemu.eeffhdj.com Various synthetic derivatives, including complex amine salts and cyclic imides, have been created and studied for their bactericidal and bacteriostatic activities against a range of pathogenic microbes. emu.eeffhdj.comffhdj.com These studies aim to create biodegradable compounds that could serve as safer alternatives to traditional antibiotics in agriculture, the food industry, and medicine. emu.eeemu.ee

Research has demonstrated the bactericidal effects of tartaric acid derivatives against multiple strains of phytopathogenic bacteria, which are responsible for significant crop damage. emu.eeemu.ee Studies have focused on multi-drug resistant strains of Gram-negative bacteria, including representatives of Xanthomonas and Pseudomonas species. emu.eeresearchgate.net

Specifically, cyclohexyl-, benzyl-, and phenyl- derivatives in the form of amine complex salts and cyclic imides have proven effective against 19 model strains of Xanthomonas beticola, X. vesicatoria, and Pseudomonas syringae. emu.eeresearchgate.net In tests against Pseudomonas syringae, benzyl- and cyclohexyl- derivatives were highly effective, with imides often leading to a lytic (cell-bursting) effect. saspublishers.com An important finding is that resistance to these tartaric acid imides and amine complex salts does not appear to be transferred by plasmids, suggesting a lower risk of spreading resistance among bacterial populations. emu.eeemu.ee

| Derivative Type | Substituent Group | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|---|

| Cyclic Imides & Amine Salts | Cyclohexyl, Benzyl, Phenyl | Xanthomonas beticola, X. vesicatoria, Pseudomonas syringae | Bactericidal against 19 multi-drug resistant strains. | emu.eeresearchgate.net |

| Cyclic Imides | Benzyl, Cyclohexyl | Pseudomonas syringae | Highly effective, often causing a lytic effect. | saspublishers.com |

| Amine Salts | Benzyl, Cyclohexyl | Pseudomonas syringae | More effective than phenyl-substituted salts against most strains. | saspublishers.com |

| Amides | 2'-methoxyphenyl | Staphylococcus aureus, Klebsiella pneumoniae | Demonstrated greater antibacterial activity compared to other tested amides. | researchgate.net |

The effectiveness of these antimicrobial derivatives is closely linked to their chemical structure. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies investigate how modifications to the molecule, such as the type of substituent group or the nature of the chemical linkage, affect its biological activity. frontiersin.orgnih.gov

For tartaric acid derivatives tested against Pseudomonas syringae, the substituent group plays a critical role. Cyclohexyl- and benzyl-substituted derivatives, both as imides and complex salts, generally demonstrate higher efficacy than their phenyl-substituted counterparts. saspublishers.com For many strains of P. syringae, the complex salts were found to be more effective than the corresponding imide derivatives. saspublishers.com In contrast, imides were noted to be more effective and led to a lytic effect in other instances. saspublishers.com The chain length of alkyl groups in amine and amide derivatives is also a known factor in antimicrobial activity, with compounds having a chain length of 11 to 15 carbon atoms often being the most active. nih.gov

Mesomorphic Properties and Material Science Applications of + Diacetyl D Tartaric Acid

Characterization of Liquid Crystalline Phases and Phase Transitions

While detailed studies exclusively characterizing the liquid crystalline phases of pure (+)-diacetyl-D-tartaric acid are not extensively documented in publicly available literature, it is known to exhibit mesomorphic behavior, transitioning between solid and liquid states at specific temperatures. biosynth.com The study of liquid crystals derived from other tartaric acid derivatives provides insight into the types of phases that might be expected. For instance, derivatives of tartaric acid have been shown to form smectic A (SmA) and cholesteric phases. The transitions between these phases are typically studied using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). semanticscholar.orgmdpi.com

DSC thermograms would reveal the temperatures and enthalpy changes associated with transitions from the crystalline solid to a liquid crystalline phase and finally to an isotropic liquid. POM would allow for the identification of the specific type of liquid crystalline phase through the observation of characteristic textures.

Table 1: Hypothetical Phase Transition Data for a Tartaric Acid-Based Liquid Crystal

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) |

| Crystal to Smectic A | 85.2 | 87.5 | 45.3 |

| Smectic A to Cholesteric | 102.1 | 103.0 | 2.1 |

| Cholesteric to Isotropic | 115.6 | 116.2 | 1.5 |

This table presents hypothetical data based on typical values for chiral liquid crystals to illustrate the type of information obtained from DSC analysis. Specific experimental data for this compound is not available.

Potential in the Preparation of Advanced Materials (e.g., Monomers for Magnetic Materials)

This compound has been identified as a compound with potential for use in the preparation of monomers for magnetic materials. biosynth.com The incorporation of a chiral, stereochemically defined molecule like this compound into a polymer backbone can induce helical structures. If such a polymer also contains moieties that can be converted into magnetic nanoparticles or that exhibit magnetic properties themselves, the resulting material could have unique magneto-optical properties.

The synthesis of such monomers would likely involve the esterification of the carboxylic acid groups of this compound with molecules containing polymerizable groups (e.g., vinyl or acrylic groups) and units susceptible to magnetization. The chirality of the tartaric acid core would be crucial in directing the three-dimensional arrangement of the polymer chains, which in turn could influence the collective magnetic behavior of the material.

Influence of Chirality on Self-Assembly and Ordered Structures

The (2S, 3S) configuration of this compound is a defining feature that significantly influences its behavior in condensed phases. Chirality is a key factor in the formation of hierarchical, self-assembled structures. In the context of liquid crystals, the chirality of the constituent molecules is responsible for the formation of cholesteric (chiral nematic) phases, where the director (the average direction of the long axis of the molecules) twists in a helical fashion. mdpi.com

Research on tartaric acid and its derivatives has demonstrated the profound effect of chirality on molecular self-assembly. For example, enantiomeric tartaric acids have been shown to form chiral surfaces on self-assembled monolayers (SAMs), with a strong affinity for molecules of the same chirality, leading to preferential crystalline growth. nih.govingentaconnect.com This principle of chiral recognition and self-assembly is fundamental to many processes in nature and is harnessed in materials science for the creation of ordered structures.

In the case of this compound, its chirality would direct the self-assembly process, whether in the formation of liquid crystalline phases or in the crystallization process, to yield structures with a specific handedness. This can be exploited in applications such as chiral chromatography, where it can be used as a chiral selector for the separation of enantiomers, or in the development of chiroptical materials that interact with circularly polarized light. nih.gov Furthermore, the incorporation of this chiral building block into polymers has been shown to result in helical conformations, demonstrating a clear amplification of chirality from the molecular to the macromolecular level. rsc.org

Q & A

Q. What are the established synthetic routes for (+)-Diacetyl-D-tartaric Acid, and how can enantiomeric purity be ensured during synthesis?

this compound is synthesized via acetylation of D-tartaric acid using acetic anhydride under controlled conditions. To ensure enantiomeric purity, chiral chromatography (e.g., HPLC with chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) should validate the absence of undesired stereoisomers . Kinetic resolution during crystallization or enzymatic methods (e.g., lipase-mediated acetylation) can also enhance stereochemical control. Monitor reaction progress via -NMR to track acetyl group incorporation and confirm stereochemistry via polarimetry or X-ray crystallography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm molecular structure, with characteristic peaks for acetyl groups (δ ~2.0–2.2 ppm) and hydroxyl protons (δ ~5.0–5.5 ppm) .

- X-ray Diffraction : Resolves absolute configuration and crystal packing, critical for verifying enantiomeric purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHO, theoretical m/z 234.0375) and fragmentation patterns .

- FT-IR : Confirms ester carbonyl stretches (~1740 cm) and hydroxyl groups (~3400 cm) .

Q. How should researchers handle and store this compound to maintain stability?

Store at 0–6°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis of acetyl groups. Avoid prolonged exposure to humidity, which promotes decomposition to tartaric acid. Use desiccants and monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. What methodologies are optimal for resolving racemic mixtures using this compound as a chiral resolving agent?

The compound’s chiral diacetyl groups enable selective crystallization with racemic bases (e.g., amines). Use a 1:1 molar ratio in polar solvents (e.g., ethanol/water mixtures) and monitor diastereomeric salt formation via differential scanning calorimetry (DSC) or powder XRD. Optimize solvent polarity and cooling rates to maximize enantioselectivity . For quantification, employ chiral HPLC or capillary electrophoresis with cyclodextrin-based mobile phases .

Q. How does the anhydrous form of this compound influence its reactivity in esterification or transacetylation reactions?

The anhydrous form (e.g., (-)-Diacetyl-D-tartaric Anhydride) exhibits higher electrophilicity due to reduced steric hindrance, enhancing reactivity in esterification. Characterize anhydrous forms via thermogravimetric analysis (TGA) to confirm water content (<0.1% w/w). Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., DMAP) can elucidate reaction mechanisms .

Q. What strategies address data contradictions in polymorphic or solvate forms of this compound?

Use combined techniques:

- Variable-Temperature XRD : Identifies temperature-dependent polymorph transitions.

- Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity and solvate formation.

- Solid-State NMR : Resolves crystallographic discrepancies by analyzing chemical shifts . Statistical validation (e.g., principal component analysis) of spectral data minimizes misinterpretation .

Q. How can enantiomeric excess (ee) be quantified in asymmetric catalysis involving this compound derivatives?

Derivatize reaction products with chiral auxiliaries (e.g., Mosher’s acid) and analyze via -NMR using integration of diastereomeric peaks. Alternatively, employ chiral GC-MS with cyclodextrin columns or enantioselective fluorescence assays .

Methodological Considerations

Q. What experimental design principles mitigate variability in chiral resolution studies?

- DoE (Design of Experiments) : Optimize solvent composition, temperature, and stoichiometry using response surface methodology.

- Control Groups : Include racemic and enantiopure standards for calibration .

- Replicates : Perform triplicate trials to assess reproducibility, with error margins <5% .

Q. How does this compound compare to other chiral acids (e.g., tartaric acid isomers) in asymmetric synthesis?

Comparative studies show higher steric bulk from acetyl groups improves selectivity in certain reactions (e.g., Sharpless epoxidation). Conduct kinetic experiments (e.g., rate constants for diastereomer formation) and computational modeling (DFT) to rationalize selectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.